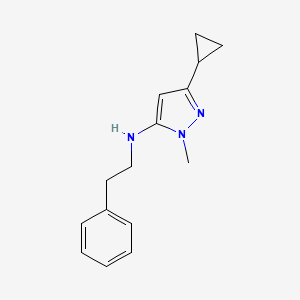
3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a phenylethyl group attached to the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the cyclopropyl group: This can be done via cyclopropanation reactions using reagents like diazomethane.
Attachment of the phenylethyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
Applications De Recherche Scientifique
3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the phenylethyl group.
1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine: Lacks the cyclopropyl group.
3-cyclopropyl-1H-pyrazol-5-amine: Lacks both the methyl and phenylethyl groups.
Uniqueness
The presence of the cyclopropyl, methyl, and phenylethyl groups in 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine may confer unique chemical and biological properties, such as increased stability, specific binding affinities, or distinct reactivity patterns compared to similar compounds.
Propriétés
Formule moléculaire |
C15H19N3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H19N3/c1-18-15(11-14(17-18)13-7-8-13)16-10-9-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3 |
Clé InChI |
INMPTAQKTYAFTK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2CC2)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


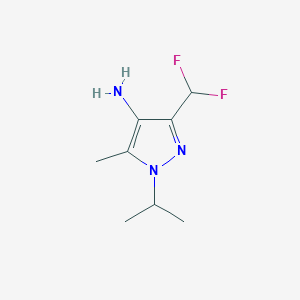
![6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one](/img/structure/B11739102.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739107.png)
![N'-[(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B11739115.png)

![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11739125.png)
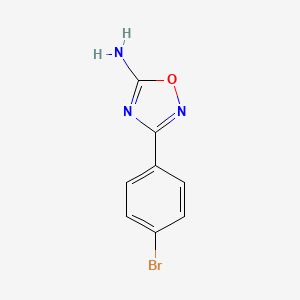
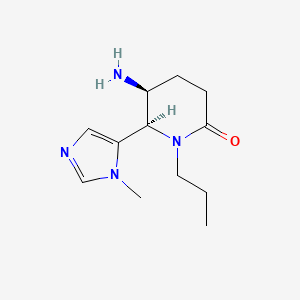
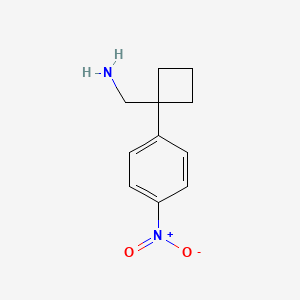
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11739137.png)

![Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B11739148.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11739167.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11739171.png)
